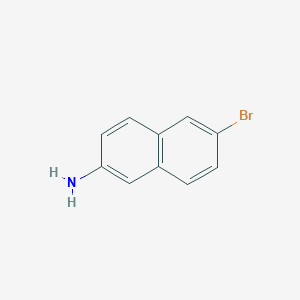

6-bromonaphthalen-2-amine

Vue d'ensemble

Description

Bacterial Degradation of Amino- and Hydroxynaphthalene Derivatives

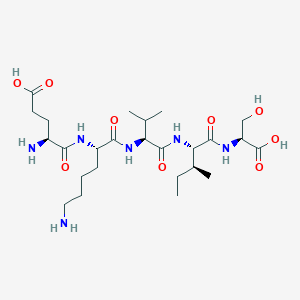

A study on the degradation of 6-aminonaphthalene-2-sulfonic acid (6A2NS) by a mixed bacterial community isolated from river Elbe water revealed the mutualistic interaction between two Pseudomonas strains. Strain BN6 was capable of converting 6A2NS into 5-aminosalicylate (5AS) through regioselective attack, although it resulted in the accumulation of black polymers. Another strain, BN9, could completely degrade 5AS. Strain BN6, after adaptation, was also able to convert other naphthalene-2-sulfonates with various substituents, indicating a potential for bioremediation of similar xenobiotic compounds .

Enzymatic Ring Cleavage of Aromatic Compounds

Pseudomonas pseudoalcaligenes JS45 contains an enzyme, 2-aminophenol 1,6-dioxygenase, which uniquely cleaves 2-aminophenol to 2-aminomuconic acid semialdehyde. This enzyme, with a subunit structure of alpha2beta2, requires ferrous iron as a cofactor and has a specific substrate range that includes catechol and various amino-cresols but not other common substrates for ring cleavage dioxygenases. This specificity suggests a unique pathway for the degradation of aromatic compounds .

Spectroscopic Analysis and Potential Anti-Cancer Properties of Bromo-Methoxynaphthalene

The vibrational, electronic, and charge transfer properties of 2-bromo-6-methoxynaphthalene (2BMN) were studied using DFT methods. The molecule's stability was indicated by an energy gap of 4.208 eV. Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF), and Fukui calculations identified reactive sites, while NBO calculations provided insights into electron density delocalization. Molecular docking studies suggested anti-cancer activities, with the compound's low binding energy indicating potential for drug development .

Group 6 Tetracarbonyl Complexes with Aminonaphthalene Ligands

A series of group 6 carbonyl complexes with N-[(2-pyridyl)methyliden]-α (or β)-aminonaphthalene ligands were synthesized and characterized. These complexes exhibited room temperature emission spectra with quantum yields between 0.4 and 0.5 and showed negative solvatochromism. Electrochemical studies revealed metal-centered oxidation and ligand reductions, suggesting interesting optical and redox properties for potential applications .

Synthesis and Properties of Core-Substituted Naphthalene Diimide Dyes

The synthesis of 2,6-dichloronaphthalene dianhydride and its subsequent imidization with amines led to a series of monoamino- and diamino-substituted naphthalene diimides. These compounds showed bathochromic shifts in absorption maxima and, in some cases, high fluorescence quantum yields. The study of their optical and electrochemical properties revealed that these amino-functionalized naphthalene diimides could have significant applications in materials science .

Applications De Recherche Scientifique

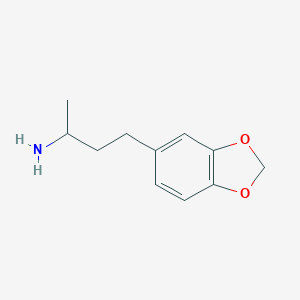

Synthèse de médicaments antiviraux

La 6-bromonaphthalen-2-amine sert d'intermédiaire crucial dans la synthèse de médicaments antiviraux. Plus précisément, elle joue un rôle clé dans la préparation du dasabuvir, qui est utilisé pour traiter l'hépatite C. Les chercheurs ont également exploré son potentiel en tant que bloc de construction pour d'autres composés antiviraux .

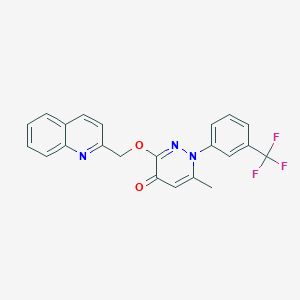

Matériaux pour cristaux liquides

Dans le domaine de la technologie des cristaux liquides, la this compound trouve une application en tant que composant actif. Lorsqu'elle est incorporée dans des formulations de cristaux liquides, elle confère une dispersibilité élevée et une facilité de cristallisation. Ces cristaux liquides présentent des tensions de seuil considérablement réduites tout en conservant une excellente réactivité. Ces propriétés sont précieuses pour les technologies d'affichage et les dispositifs optiques .

Synthèse organique et réactions chimiques

Les chercheurs utilisent la this compound comme matière première polyvalente en synthèse organique. Sa synthèse simple implique la protection du groupe amino avec du dicarbonate de di-tert-butyle, la bromation, la débromation assistée par l'étain et la déprotection ultérieure. La disponibilité de matières premières à faible coût et la simplicité de la voie de synthèse la rendent attrayante pour la production industrielle .

Études photophysiques

Les scientifiques étudient les propriétés photophysiques de la this compound. Ces études explorent son comportement de fluorescence, ses spectres d'absorption et son rendement quantique. Comprendre ses caractéristiques photophysiques permet de concevoir de nouvelles sondes fluorescentes, des capteurs et des agents d'imagerie pour les applications biologiques et des sciences des matériaux .

Matériaux pour l'électronique organique

En raison de sa structure aromatique conjuguée, la this compound est pertinente en électronique organique. Les chercheurs explorent son potentiel en tant que bloc de construction pour les semi-conducteurs organiques, les matériaux émetteurs de lumière et les transistors à effet de champ. Son incorporation dans des systèmes π-conjugués contribue à améliorer le transport de charge et les propriétés optoélectroniques .

Catalyse et conception de ligands

Le groupe amino du composé permet la modification des ligands, ce qui le rend utile en catalyse. Les chercheurs fonctionnalisent la this compound pour créer des ligands chiraux pour la catalyse asymétrique. Ces ligands trouvent des applications dans les transformations énantiosélectives, telles que l'hydrogénation asymétrique et les réactions de couplage croisé .

Safety and Hazards

When handling 2-Amino-6-bromonaphthalene, it’s important to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Orientations Futures

Mécanisme D'action

Target of Action

It is known to be a key intermediate in the synthesis ofDasabuvir , an antiviral medication used to treat hepatitis C . It can also be used in the production of liquid crystal active components .

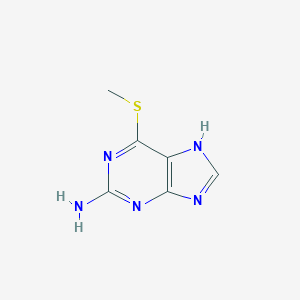

Mode of Action

In the context of its use in the synthesis of dasabuvir, it likely contributes to the inhibition of the ns5b rna-dependent rna polymerase, an essential protein for the replication of the hepatitis c virus .

Biochemical Pathways

As a precursor in the synthesis of dasabuvir, it indirectly affects the viral replication pathway of the hepatitis c virus .

Result of Action

In the context of its role in the synthesis of dasabuvir, it contributes to the overall antiviral effect against the hepatitis c virus .

Action Environment

It is generally recommended to store the compound in a dark place, sealed, and at room temperature .

Propriétés

IUPAC Name |

6-bromonaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLKHAWYJFEPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324774 | |

| Record name | 2-Amino-6-bromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7499-66-3 | |

| Record name | 7499-66-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-bromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-bromonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

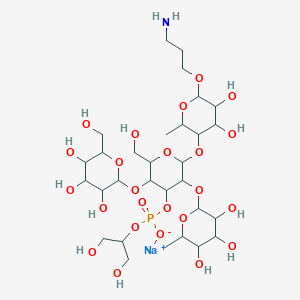

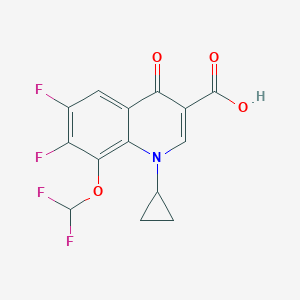

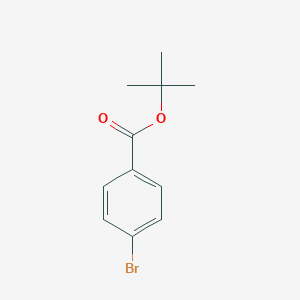

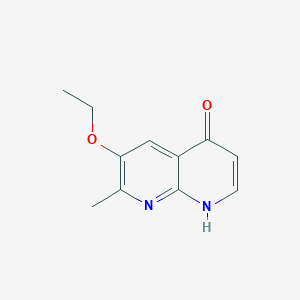

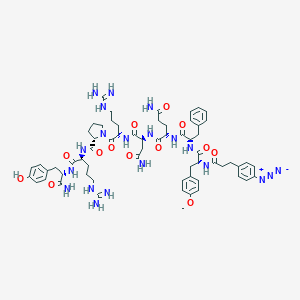

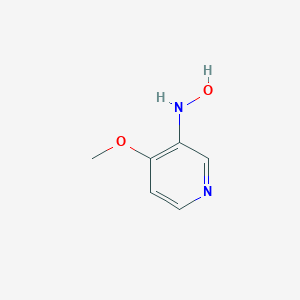

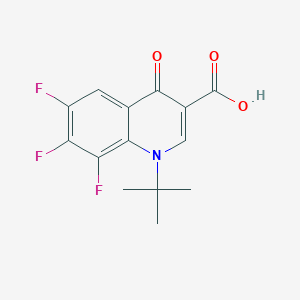

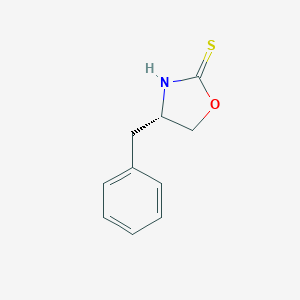

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-amino-6-bromonaphthalene in the context of the research?

A1: 2-amino-6-bromonaphthalene serves as a key building block for synthesizing diverse DANPY (Dialkylaminonaphthylpyridinium) derivatives []. These derivatives are valuable fluorescent probes used for staining various cellular targets, including DNA.

Q2: How is 2-amino-6-bromonaphthalene synthesized in this research?

A2: The researchers employed the Bucherer reaction to synthesize 2-amino-6-bromonaphthalene []. This method involves reacting commercially available 2-naphthol with a secondary amine under specific conditions, offering a simple and efficient route to diverse 2-amino-6-bromonaphthalene derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.